Phenyl(pyridin-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyridin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a phenyl group attached to a pyridin-4-yl group through a methanesulfonyl chloride linkage. It is primarily used in organic synthesis and has applications in various chemical reactions and industrial processes.
Preparation Methods
Phenyl(pyridin-4-yl)methanesulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinemethanesulfonyl chloride with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Phenyl(pyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids.
Scientific Research Applications
Phenyl(pyridin-4-yl)methanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl(pyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Phenyl(pyridin-4-yl)methanesulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a single methanesulfonyl group.
Tosyl Chloride: Contains a toluenesulfonyl group and is commonly used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride compound with a trifluoromethanesulfonyl group.
This compound is unique due to the presence of both a phenyl and a pyridin-4-yl group, which can impart specific reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C12H10ClNO2S |
---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
phenyl(pyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO2S/c13-17(15,16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H |
InChI Key |
PLWQYORYXMADSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.